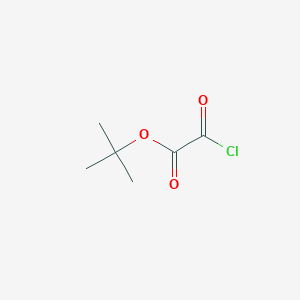

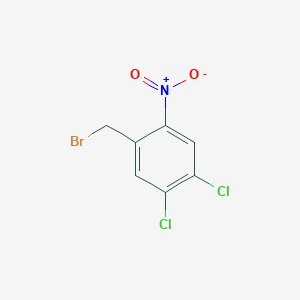

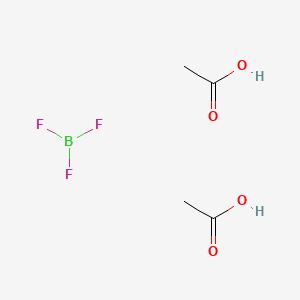

![molecular formula C8H6BrNO B1338475 6-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-69-0](/img/structure/B1338475.png)

6-Bromo-3-methylbenzo[d]isoxazole

Übersicht

Beschreibung

6-Bromo-3-methylbenzo[d]isoxazole is a chemical compound that is part of the benzoxazole family, a class of aromatic organic compounds. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The specific compound of interest, 6-Bromo-3-methylbenzo[d]isoxazole, is characterized by a bromine atom at the sixth position and a methyl group at the third position on the benzoxazole scaffold.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One such method is the palladium-catalyzed carbonylative synthesis, which has been applied to produce 2-aminobenzoxazinones from 2-bromoanilines and isocyanates . Although this method does not directly synthesize 6-Bromo-3-methylbenzo[d]isoxazole, it provides insight into the type of catalytic processes that could be adapted for its synthesis. Additionally, the use of [Mo(CO)6] as a solid CO source offers a safer and more convenient alternative to gaseous CO sources in carbonylation reactions .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 6-Bromo-3-methylbenzo[d]isoxazole, they do provide information on related structures. For example, the molecular structure of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane has been determined using X-ray crystallography, which could serve as a comparative reference for analyzing the structure of 6-Bromo-3-methylbenzo[d]isoxazole .

Chemical Reactions Analysis

The chemical behavior of related compounds such as 3-bromomethylbenzo[d]isoxazole has been investigated, revealing its reactivity towards various chemical reagents . This compound was also used to synthesize C-(3-benzo[d]isoxazolyl)-N-(phenyl) formohydrazidoyl bromide, indicating that brominated benzoxazoles can participate in coupling reactions . These findings suggest that 6-Bromo-3-methylbenzo[d]isoxazole may also exhibit interesting reactivity that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be inferred from their structural characteristics and the behavior of similar compounds. For instance, novel oxadiazole derivatives containing a brominated benzyl moiety were synthesized and characterized by various spectroscopic techniques, indicating that such compounds can be well-characterized and may possess antibacterial activity . Electrochemically induced transformations of bromophenyl isoxazolone derivatives have also been reported, which could be relevant for understanding the reactivity of 6-Bromo-3-methylbenzo[d]isoxazole .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Ryzhkova et al. (2020) highlights the electrochemically induced transformation of 3-methylbenzaldehyde and related compounds, resulting in new compounds with potential for biomedical applications, particularly in regulating inflammatory diseases. The structural determination of these compounds lays the foundation for further exploration of their biomedical utility (Ryzhkova, Ryzhkov, & Elinson, 2020).

Biological Activity

Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and evaluated their antitubercular and antimicrobial activities. This research indicates the potential of 6-Bromo-3-methylbenzo[d]isoxazole derivatives in developing new antimicrobial agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Liquid Crystalline Properties

Bezborodov et al. (2003) reported the synthesis and mesomorphic properties of new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles, demonstrating the chemical's utility in materials science, particularly for applications in liquid crystal technology (Bezborodov, Kauhanka, Lapanik, & Lee, 2003).

Antimicrobial and Anti-inflammatory Activity

Research by Velikorodov and Sukhenko (2004) explored the antimicrobial properties of compounds containing isoxazoline and isoxazole nuclei, including those derived from 6-Bromo-3-methylbenzo[d]isoxazole. These findings underscore the compound's relevance in pharmaceutical research, especially in the development of new drugs with anti-inflammatory and bactericidal properties (Velikorodov & Sukhenko, 2004).

Advanced Organic Synthesis

The work by Rajanarendar et al. (2013) on the synthesis of novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from 3,5-dimethyl-4-nitroisoxazole, including steps involving 6-Bromo-3-methylbenzo[d]isoxazole, illustrates the compound's importance in the synthesis of complex organic molecules. These molecules have shown significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting the chemical's potential in medicinal chemistry (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSVCJKVFCWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497017 | |

| Record name | 6-Bromo-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methylbenzo[d]isoxazole | |

CAS RN |

66033-69-0 | |

| Record name | 6-Bromo-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)